molecular formula C12H18N2O2 B6298533 Ethyl 3-amino-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate CAS No. 2148923-28-6

Ethyl 3-amino-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate

Cat. No.: B6298533
CAS No.: 2148923-28-6
M. Wt: 222.28 g/mol
InChI Key: QNUIVDOJSYEMLL-UHFFFAOYSA-N
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Description

Ethyl 3-amino-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate is a chemical compound with the CAS Number: 2148923-28-6 . It has a molecular weight of 222.29 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H18N2O2/c1-2-16-12(15)11-10(13)8-6-4-3-5-7-9(8)14-11/h14H,2-7,13H2,1H3 . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D model of the molecule.


Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 433.5±45.0 °C and a predicted density of 1.176±0.06 g/cm3 . Its pKa is predicted to be 16.96±0.20 . It is a solid at room temperature .

Scientific Research Applications

  • Synthesis Techniques and Reactions : One study explored the reaction of 2-aminocyclohepta[b]pyrroles with ethyl acetoacetate, leading to the synthesis of certain pyrimidin-4-ones. This process involved the use of phosphoryl chloride–polyphosphoric acid and showcased the compound's versatility in forming other complex structures (Abe, 1987).

  • Oxidation Studies : Another research focused on the oxidation of 4-substituted 3-amino-2,5-dimethylpyrroles, leading to the formation of 2-hydroxy-2H-pyrroles. This study highlighted the potential for complex reactions involving similar compounds, providing insights into their chemical behavior (Cirrincione et al., 1987).

  • Heterocyclic System Synthesis : A 1995 study reported on the synthesis of pyrrolo[1″,2″:1′,6′]pyrazino-[2′, 3′: 4, 5]thieno[2, 3-b]quinolines, a new fused pyrazine ring system, starting from a derivative of Ethyl 3-amino-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate. This illustrates the compound's role in generating novel heterocyclic systems (Bakhite et al., 1995).

  • Spiro Heterocyclization : Research conducted in 2017 demonstrated the synthesis of substituted ethyl 2-amino-3-cyano-2′,5-dioxo-5′-phenyl-1′,2′,5,7-tetrahydrospiro[furo[3,4-b]pyran-4,3′-pyrrole]-2′-carboxylates via a one-pot reaction. This study revealed the compound's potential in spiro heterocyclization, a valuable process in organic synthesis (Sal’nikova et al., 2017).

  • Antioxidant Activity : In 2017, a study synthesized derivatives of ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate and discovered significant antioxidant activity in some of the synthesized compounds. This indicates the compound's potential role in the development of antioxidant agents (Zaki et al., 2017).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P261), and to wear protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name

ethyl 3-amino-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-2-16-12(15)11-10(13)8-6-4-3-5-7-9(8)14-11/h14H,2-7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNUIVDOJSYEMLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)CCCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-amino-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate
Reactant of Route 2
Ethyl 3-amino-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate
Reactant of Route 3
Ethyl 3-amino-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate
Reactant of Route 4
Ethyl 3-amino-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-amino-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate
Reactant of Route 6
Ethyl 3-amino-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate

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